molecular formula C21H17ClF2N2O2 B11311639 N-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide

N-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide

Cat. No.: B11311639
M. Wt: 402.8 g/mol
InChI Key: UNJJXWZOFSRZFR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine, a phenoxy group substituted with fluorine, and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 2-chloro-4-fluorobenzyl chloride with an appropriate nucleophile.

    Coupling with Phenoxy Group: The benzyl intermediate is then coupled with 4-fluorophenol under basic conditions to form the phenoxy-substituted benzyl compound.

    Amidation Reaction: The final step involves the reaction of the phenoxy-substituted benzyl compound with 2-pyridinecarboxamide under appropriate conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Materials Science: Used in the development of novel materials with specific properties.

    Industrial Chemistry: Employed in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its use in various applications.

Properties

Molecular Formula

C21H17ClF2N2O2

Molecular Weight

402.8 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C21H17ClF2N2O2/c1-14(28-18-9-7-16(23)8-10-18)21(27)26(20-4-2-3-11-25-20)13-15-5-6-17(24)12-19(15)22/h2-12,14H,13H2,1H3

InChI Key

UNJJXWZOFSRZFR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=C(C=C(C=C1)F)Cl)C2=CC=CC=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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